molecular formula C12H8Br2O2 B13008907 Methyl 6,7-dibromo-2-naphthoate

Methyl 6,7-dibromo-2-naphthoate

Cat. No.: B13008907
M. Wt: 344.00 g/mol
InChI Key: UDOOMAJHUPFRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-dibromo-2-naphthoate is an organic compound with the molecular formula C12H8Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at the 6 and 7 positions and a methyl ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-naphthoate, followed by purification steps to isolate the desired dibromo product. The reaction typically requires the use of bromine as the brominating agent and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 6 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoates depending on the nucleophile used.

    Reduction Reactions: The major product is the dihydro derivative of this compound.

    Oxidation Reactions: Major products include naphthoquinone derivatives.

Scientific Research Applications

Methyl 6,7-dibromo-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dibromo-2-naphthoate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern provides distinct properties compared to mono-bromo or dichloro analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H8Br2O2

Molecular Weight

344.00 g/mol

IUPAC Name

methyl 6,7-dibromonaphthalene-2-carboxylate

InChI

InChI=1S/C12H8Br2O2/c1-16-12(15)8-3-2-7-5-10(13)11(14)6-9(7)4-8/h2-6H,1H3

InChI Key

UDOOMAJHUPFRQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.